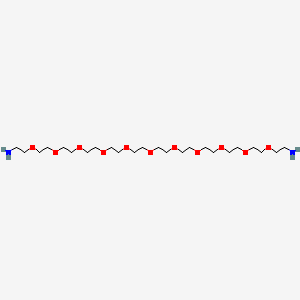

Amino-PEG11-Amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amino-PEG11-Amine is a compound consisting of a polyethylene glycol (PEG) chain with eleven ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG11-Amine typically involves the polymerization of ethylene oxide to form the PEG chain, followed by the introduction of amine groups at both ends. The process can be summarized as follows:

Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form a PEG chain.

Functionalization with Amine Groups: The terminal hydroxyl groups of the PEG chain are converted to amine groups through a series of reactions, including tosylation and subsequent substitution with ammonia or an amine source.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functionality. The process is optimized for high yield and purity, with rigorous quality control measures in place.

Analyse Chemischer Reaktionen

Amide Bond Formation

Amino-PEG11-amine reacts with carboxyl groups or activated esters to form stable amide bonds, a cornerstone of bioconjugation strategies.

Reagents and Conditions :

- Carboxylic Acids : Requires carbodiimide crosslinkers like EDC or DCC under mildly acidic conditions (pH 4.5–5.5) .

- NHS Esters : Reacts efficiently at pH 7–9 without additional coupling agents, forming physiologically stable amides .

Applications :

- Conjugation to antibodies, proteins, or peptides for targeted drug delivery .

- Surface functionalization of nanoparticles to enhance biocompatibility .

| Reaction Type | Reagents | Conditions | Key Product |

|---|---|---|---|

| Carbodiimide-mediated | EDC, DCC | pH 4.5–5.5, RT | Amide-linked conjugates |

| NHS ester coupling | NHS-activated esters | pH 7–9, 5–25°C | Stable amide bonds |

Reductive Amination

The primary amines undergo reductive amination with aldehydes or ketones, forming secondary amines.

Mechanism :

- Imine intermediate formation between amine and carbonyl.

- Reduction using sodium cyanoborohydride (NaBH3CN) at pH 7–9 .

Key Features :

- Optimal at neutral to slightly alkaline pH to balance imine stability and reducing agent activity .

- Used for site-specific PEGylation of proteins via N-terminal modification .

Example :

\ceRCHO+H2N−PEG11−NH2+NaBH3CN−>RCH2−NH−PEG11−NH2

Crosslinking Reactions

This compound serves as a spacer in homobifunctional or heterobifunctional crosslinkers.

Common Crosslinkers :

- BS(PEG)5 : Bis-NHS ester PEG reagent for amine-amine crosslinking .

- SMCC : Maleimide-NHS heterobifunctional crosslinkers for thiol-amine conjugation .

Applications :

- Stabilization of protein-protein interactions in structural biology .

- Fabrication of hydrogels for tissue engineering .

Click Chemistry Adaptations

While this compound itself lacks click-reactive groups, its amines can be derivatized for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Derivatization Example :

- React with NHS-azide to introduce azide termini.

- Conjugate with alkynes via CuAAC for bioorthogonal labeling .

Efficiency :

Environmental and Structural Influences

pH Sensitivity :

- Amine reactivity increases with pH due to deprotonation (pKa ~8.5–10) .

- NHS ester coupling efficiency rises from pH 7.2 to 9 .

PEG Chain Effects :

- The 11-unit PEG spacer reduces steric hindrance compared to shorter chains (e.g., PEG4) while maintaining solubility .

- Hydrodynamic diameter <10 nm ensures efficient cellular uptake in drug delivery systems .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview

Amino-PEG11-Amine serves as an effective linker for attaching biomolecules such as proteins, antibodies, and drugs. The amine groups facilitate stable conjugation through reactions with carboxylic acids or activated esters.

Key Features

- Hydrophilicity : The PEG component increases water solubility, improving the bioavailability of conjugated products.

- Reactivity : The primary amines react efficiently under slightly alkaline conditions, minimizing side reactions.

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound has been used to link cytotoxic drugs to antibodies. This approach enhances targeted delivery to cancer cells while reducing systemic toxicity. The use of this compound allows for precise control over the drug-to-antibody ratio, optimizing therapeutic efficacy.

Drug Delivery Systems

Overview

this compound is integral to formulating advanced drug delivery systems that enhance the therapeutic index of drugs.

Key Applications

- Sustained Release Formulations : The PEGylation effect prolongs the circulation time of drugs in the bloodstream.

- Targeted Delivery : By conjugating drugs to specific ligands using this compound, researchers can achieve targeted delivery to diseased tissues.

Data Table: Comparison of Drug Delivery Systems Using this compound

| System Type | Advantages | Limitations |

|---|---|---|

| Liposomes | Enhanced stability and bioavailability | Complex preparation methods |

| Nanoparticles | Targeted delivery capabilities | Potential toxicity concerns |

| Micelles | Improved solubility | Limited drug loading capacity |

Diagnostics

Overview

In diagnostic applications, this compound is utilized for developing assays that require stable biomolecule conjugation.

Key Features

- Sensitive Detection Methods : Its ability to form stable complexes with biomolecules enhances the sensitivity of assays.

- Versatile Conjugation Chemistry : Can be used in various assay formats including ELISA and lateral flow tests.

Case Study: Development of Diagnostic Assays

Researchers have employed this compound to create sensitive assays for disease biomarkers. By conjugating detection antibodies to the compound, they achieved lower limits of detection compared to traditional methods.

Materials Science

Overview

this compound is also applied in materials science for synthesizing functionalized polymers and coatings.

Key Applications

- Polymer Synthesis : Used as a building block for creating hydrophilic polymers that can be employed in biomedical devices.

- Surface Modification : Enhances the biocompatibility of surfaces in implants through covalent attachment.

Wirkmechanismus

The mechanism of action of Amino-PEG11-Amine is primarily based on its ability to modify the surface properties of molecules and materials. The PEG chain provides a hydrophilic and flexible spacer that reduces steric hindrance and enhances solubility. The terminal amine groups enable covalent attachment to various targets, facilitating the formation of stable conjugates. Molecular targets include carboxyl groups, hydroxyl groups, and other reactive moieties on biomolecules and surfaces.

Vergleich Mit ähnlichen Verbindungen

Amino-PEG11-Amine can be compared with other PEG derivatives, such as:

Amino-PEG4-Amine: Shorter PEG chain with four ethylene glycol units, offering less flexibility and solubility compared to this compound.

Carboxy-PEG11-Amine: Similar PEG chain length but with a carboxyl group at one end, providing different reactivity and applications.

Methoxy-PEG11-Amine: PEG chain with a methoxy group at one end, offering different solubility and reactivity profiles.

This compound is unique due to its longer PEG chain, which provides enhanced solubility and flexibility, making it suitable for a broader range of applications.

Biologische Aktivität

Amino-PEG11-Amine is a bifunctional polyethylene glycol (PEG) derivative characterized by an amino group that enhances its reactivity and solubility in aqueous environments. This compound plays a significant role in bioconjugation, drug delivery, and various biological applications due to its unique properties.

Chemical Structure and Properties

- Molecular Formula : C24H50N4O11

- Molecular Weight : 570.7 g/mol

- Functional Groups : Amino group (-NH2) and PEG spacer

The hydrophilic nature of this compound improves the solubility of conjugated biomolecules, making it suitable for applications in drug delivery systems and protein labeling .

This compound primarily participates in reactions involving primary amines. Its nucleophilic amino group reacts favorably with various electrophiles, particularly at slightly alkaline pH levels, enhancing its reactivity while minimizing side reactions. This property is crucial for forming stable conjugates with proteins, drugs, and other biomolecules .

Applications in Bioconjugation

- Drug Delivery : The PEGylation process using this compound can significantly enhance the bioavailability of drugs by improving their solubility and stability in biological systems. This modification can also prolong the circulation time of therapeutic agents in the bloodstream, leading to sustained therapeutic effects .

- Protein Labeling : this compound is employed for labeling proteins, allowing researchers to track and visualize these biomolecules in various biological assays.

- Crosslinking Reactions : The compound serves as a linker in crosslinking reactions, facilitating the attachment of different biomolecules. This capability is vital for creating multifunctional therapeutics that can target specific cells or tissues .

Comparative Analysis with Similar Compounds

This compound exhibits distinct advantages over other PEG derivatives due to its dual functionality:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG11-Amine | Azide and Amine | Utilizes click chemistry for stable linkage |

| Boc-N-amido-PEG11-Amine | Amine and Boc protection | Offers protection for amines during reactions |

| Methoxy-PEG | Methoxy group | Enhances solubility but lacks reactivity |

| NHS-PEG | NHS ester | Highly reactive with primary amines |

The unique structure of this compound makes it particularly valuable in bioconjugation compared to these similar compounds.

1. Drug Delivery Systems

A study demonstrated that the incorporation of this compound into drug formulations significantly improved the pharmacokinetics of the drugs involved. The PEGylated drugs exhibited enhanced solubility and reduced immunogenicity, leading to better therapeutic outcomes in vivo .

2. Protein Conjugation

In a recent investigation, researchers used this compound to conjugate therapeutic proteins with imaging agents. The resulting conjugates showed improved stability and bioactivity when tested in cellular models, highlighting the compound's effectiveness in enhancing protein functionality .

3. Targeted Therapy Applications

This compound has been utilized in targeted therapy approaches, where it facilitated the delivery of cytotoxic agents specifically to cancer cells. This targeted delivery was achieved through modifications that allowed for selective binding to cancer cell receptors, resulting in reduced off-target effects and improved therapeutic efficacy .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQCFDTWLKAGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.